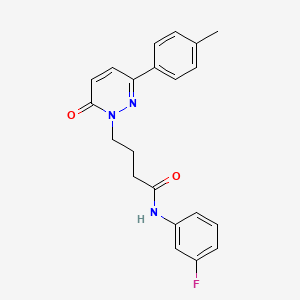

![molecular formula C14H17NO4 B2541184 1-[2-(4-甲氧基苯基)-乙基]-5-氧代吡咯烷-3-羧酸 CAS No. 85263-81-6](/img/structure/B2541184.png)

1-[2-(4-甲氧基苯基)-乙基]-5-氧代吡咯烷-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

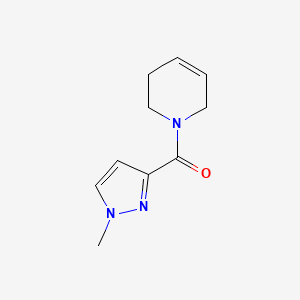

The compound “1-[2-(4-Methoxy-phenyl)-ethyl]-5-oxo-pyrrolidine-3-carboxylic acid” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is a common feature in many biologically active compounds and is often used in drug discovery . The compound also contains a methoxyphenyl group, which is a phenyl ring with a methoxy (OCH3) substituent .

Synthesis Analysis

The synthesis of such a compound could involve several steps. One possible method could involve the Suzuki–Miyaura coupling, a widely-used reaction in organic chemistry that forms carbon-carbon bonds . This reaction is known for its mild and functional group tolerant reaction conditions, making it a suitable choice for synthesizing complex organic molecules .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of the pyrrolidine ring and the methoxyphenyl group. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization . The methoxyphenyl group is likely to contribute to the overall polarity and reactivity of the molecule .Chemical Reactions Analysis

The Suzuki–Miyaura coupling mentioned earlier is a key reaction that could be involved in the synthesis of this compound . This reaction involves the coupling of an organoboron compound with a halide or pseudohalide under palladium catalysis . Other reactions that could be involved in the synthesis include functionalization of preformed pyrrolidine rings .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of the pyrrolidine ring and the methoxyphenyl group would likely influence its polarity, solubility, and reactivity . The molecular weight of the compound is 263.3 .科学研究应用

Indole Derivatives and Alkaloids

Indoles are significant heterocyclic systems found in natural products and drugs. They play a crucial role in cell biology and have garnered interest due to their biological activity. The synthesis of indole derivatives, including those containing the 1-[2-(4-methoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid moiety, has been explored. These compounds show promise as biologically active agents for treating cancer cells, microbes, and various disorders .

Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for HIV Treatment

The compound’s derivatives have served as intermediates in the investigation of novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment. These inhibitors play a crucial role in managing HIV infections .

Anti-Inflammatory Properties

Certain derivatives of 1-[2-(4-methoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid exhibit anti-inflammatory activity. They may serve as potential lead compounds for developing anti-inflammatory drugs .

Anticancer Activity

(E)-3-{4-{amino}quinolin-2-yl}-1-(4-methoxyphenyl)prop-2-en-1-one and its substituted derivatives have demonstrated cytotoxicity against cancer cells. Notably, one derivative was selectively active against MDA-MB-231 breast cancer cells .

Antitubercular Activity

Indole derivatives derived from pyridine and 1-[2-(4-methoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid were investigated for their in vitro antitubercular activity. These compounds showed potential against Mycobacterium tuberculosis (H37Ra MTB) and Mycobacterium bovis (BCG) .

属性

IUPAC Name |

1-[2-(4-methoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4/c1-19-12-4-2-10(3-5-12)6-7-15-9-11(14(17)18)8-13(15)16/h2-5,11H,6-9H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLAGKOABJGTUFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCN2CC(CC2=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(4-Methoxy-phenyl)-ethyl]-5-oxo-pyrrolidine-3-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Dimethyl {[2-(methoxycarbonyl)phenyl]hydrazono}malonate](/img/structure/B2541101.png)

![1-(4-bromophenyl)-5-(4-ethenylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2541112.png)

![N-[(1-Aminocyclohexyl)methyl]-3-(2,3-dihydro-1H-inden-1-yl)propanamide;hydrochloride](/img/structure/B2541117.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2541118.png)

![1-[5-Tert-butyl-2-(3-fluorophenyl)pyrazol-3-yl]-3-[2-fluoro-4-[(3-oxo-4H-pyrido[2,3-b]pyrazin-8-yl)oxy]phenyl]urea](/img/structure/B2541119.png)

![2-Spiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-2-ylethanol](/img/structure/B2541120.png)

![4-ethyl-N-(3-(propylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2541121.png)

![2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-3-methylpyrazine](/img/structure/B2541122.png)

![N-methyl-2-{[3-(2-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]carbonyl}-1-hydrazinecarbothioamide](/img/structure/B2541124.png)